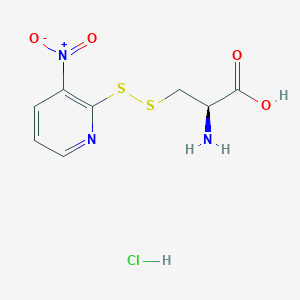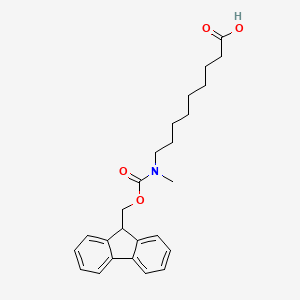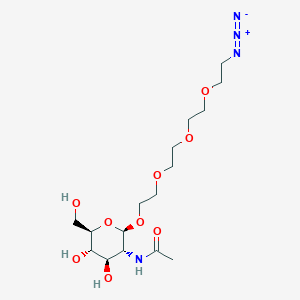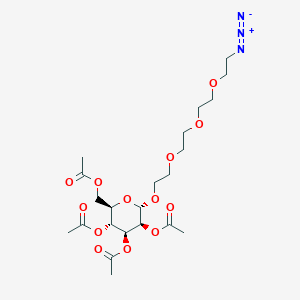![molecular formula C21H17Br2Cl2FeN3 B6297929 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride CAS No. 473442-39-6](/img/structure/B6297929.png)
2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride, also known as BPIP, is an organometallic compound that has been studied for its potential applications in scientific research. BPIP is a complex molecule composed of bromophenyl iminoethyl pyridine and iron(II) dichloride. It is a crystalline solid that is soluble in water and organic solvents, such as ethanol and acetone. BPIP has been studied for its ability to catalyze a variety of chemical reactions, including oxidation, reduction, and hydrolysis.
Applications De Recherche Scientifique
2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride has been studied for its potential applications in scientific research. It has been used as a catalyst for the oxidation of alcohols and amines, as well as for the reduction of aldehydes and ketones. It has also been used in the hydrolysis of esters, amides, and nitriles. In addition, this compound has been used as a ligand for coordination chemistry and in the synthesis of metal-organic frameworks.
Mécanisme D'action
The mechanism of action of 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride as a catalyst is not completely understood. However, it is believed that the iron(II) center of the molecule acts as an electron-rich Lewis acid, which can interact with electron-poor substrates and facilitate their reaction with other reactants. In addition, the pyridine ring of this compound is believed to act as a nucleophile, allowing it to interact with the substrate and facilitate its reaction with other reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may have some potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. In addition, this compound has been studied for its potential applications in the synthesis of pharmaceuticals and other bioactive compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride in laboratory experiments is its high solubility in both water and organic solvents. This allows for the easy preparation of solutions for use in various types of reactions. In addition, this compound is relatively stable, making it suitable for use in long-term experiments. However, this compound is relatively expensive and can be difficult to obtain in large quantities.
Orientations Futures
In the future, 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride may be used in a variety of applications, including the synthesis of novel pharmaceuticals and other bioactive compounds. In addition, this compound may be used in the development of new catalysts for a variety of chemical reactions. Further research is needed to better understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to develop more efficient and cost-effective methods for the synthesis of this compound.
Méthodes De Synthèse
2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride can be synthesized by a two-step reaction. The first step involves the reaction of 2,6-dibromopyridine with 1-(2-bromophenylimino)ethyl chloride in the presence of pyridine and anhydrous sodium carbonate. This reaction yields 2,6-bis-[1-(2-bromophenylimino)-ethyl]pyridine. The second step involves the reaction of the pyridine product with iron(II) dichloride in the presence of a base, such as triethylamine. This reaction yields the desired product, this compound.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-1-[6-[N-(2-bromophenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;dichloroiron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br2N3.2ClH.Fe/c1-14(24-20-10-5-3-8-16(20)22)18-12-7-13-19(26-18)15(2)25-21-11-6-4-9-17(21)23;;;/h3-13H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBKLJQYJQKEIM-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1Br)C2=NC(=CC=C2)C(=NC3=CC=CC=C3Br)C.Cl[Fe]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br2Cl2FeN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)
![{2,6-Bis[1-(N-2-methylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297938.png)